molecular formula C13H12N2 B15034784 1,2-dimethyl-1H-naphtho[2,3-d]imidazole

1,2-dimethyl-1H-naphtho[2,3-d]imidazole

Cat. No.: B15034784
M. Wt: 196.25 g/mol
InChI Key: YOOTWGQEOZEBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Imidazole (B134444) and Naphthalene (B1677914) Fused Heterocycles

The imidazole ring is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceuticals. researchgate.netijpsr.com Its presence is crucial for the function of many biomolecules, and its derivatives have been explored for a wide spectrum of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.net The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities with biological targets. nih.gov

When fused with a naphthalene system, a bicyclic aromatic hydrocarbon, the resulting naphthoimidazole scaffold inherits the extended π-electron system of naphthalene. This fusion can influence the molecule's photophysical properties, making some derivatives fluorescent and potentially suitable for applications as molecular probes or in materials science. nih.gov From a medicinal chemistry perspective, the lipophilic nature of the naphthalene moiety can enhance the molecule's ability to traverse cellular membranes, potentially improving its bioavailability and efficacy.

Evolution of Synthetic Strategies for Naphthoimidazole Derivatives

The synthesis of the naphtho[2,3-d]imidazole core has evolved from classical condensation reactions to more refined and efficient methodologies. A foundational and still widely used approach involves the condensation of 2,3-diaminonaphthalene (B165487) with various carbonyl compounds, such as aldehydes or carboxylic acids. researchgate.netrsc.org

Historically, these reactions were often carried out under harsh conditions, such as heating the reactants at high temperatures (170-230 °C), sometimes in the presence of a solvent like nitrobenzene (B124822) or without a solvent at all. For instance, the synthesis of 2-substituted naphtho[2,3-d]imidazoles has been achieved by refluxing 2,3-diaminonaphthalene with an appropriate aldehyde in nitrobenzene. Another conventional method involves reacting 2,3-diaminonaphthalene with diethyl malonate in an acidic medium under reflux, which has been reported to yield 2-methyl-1H-naphtho[2,3-d]imidazole through a decarboxylation pathway. researchgate.net

Modern synthetic chemistry often seeks to employ milder and more efficient conditions. While specific "green" methodologies for 1,2-dimethyl-1H-naphtho[2,3-d]imidazole are not extensively documented, the broader field of imidazole synthesis has seen the advent of microwave-assisted synthesis and the use of various catalysts to improve yields and reduce reaction times. The general synthetic routes remain centered on the formation of the imidazole ring from the diamine precursor.

Interactive Table: Synthetic Approaches to Naphtho[2,3-d]imidazole Derivatives
PrecursorsReagent/ConditionsProduct TypeReference
2,3-Diaminonaphthalene, Substituted AldehydesCondensation2-Aryl-1H-naphtho[2,3-d]imidazoles researchgate.netrsc.org
2,3-Diaminonaphthalene, Carboxylic AcidsHeating at 170-230 °C2-Substituted-1H-naphtho[2,3-d]imidazoles
2,3-Diaminonaphthalene, Diethyl MalonateAcidic medium, reflux2-Methyl-1H-naphtho[2,3-d]imidazole researchgate.net

Overview of Current Research Trajectories Involving Naphtho[2,3-d]imidazoles

The research landscape for naphtho[2,3-d]imidazole derivatives is diverse, with a significant focus on their potential therapeutic applications. A prominent area of investigation is their activity as anticancer agents. nih.gov Specifically, derivatives of naphth[2,3-d]imidazole-4,9-dione have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.govacs.org For example, 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione was identified as a lead compound in a search for anticancer drug candidates. nih.gov Other research has explored hybrid molecules incorporating the naphtho[2,3-d]imidazole-4,9-dione core with other heterocyclic systems like 1,2,3-triazoles and 1,2,4-oxadiazoles, which have shown promising in vitro anticancer activities. researchgate.net

Beyond oncology, these compounds are being explored for other biomedical applications. For instance, certain 2-aryl-1H-naphtho[2,3-d]imidazole derivatives have been identified as potent inhibitors of the urease enzyme and have shown significant antioxidant activity, suggesting their potential for treating gastritis and associated oxidative stress. rsc.orgresearchgate.net

In the realm of materials science, the extended π-conjugated system of the naphthoimidazole core suggests potential for electronic and photophysical applications. Research on related carbazole (B46965) derivatives containing naphthoimidazole fragments has shown that these compounds can possess hole-transporting properties, which are relevant for applications in electrography and organic electronics. Furthermore, the fluorescent properties of some naphthoimidazole derivatives make them candidates for use as fluorescent probes in biological imaging. nih.gov

Interactive Table: Investigated Applications of Naphtho[2,3-d]imidazole Derivatives
Derivative ClassInvestigated ApplicationKey FindingsReference
Naphth[2,3-d]imidazole-4,9-dionesAnticancer agentsCytotoxicity against various cancer cell lines. nih.govacs.org nih.govacs.org
1H-Naphtho[2,3-d]imidazole-4,9-dione hybridsAnticancer agentsPromising in vitro activity against human cancer cell lines. researchgate.net researchgate.net
2-Aryl-1H-naphtho[2,3-d]imidazolesUrease inhibition, AntioxidantPotent inhibition of urease and significant antioxidant activity. rsc.orgresearchgate.net rsc.orgresearchgate.net
Carbazole-containing naphthoimidazolesHole-transporting materialsIonization potentials characteristic of hole-transporting substances.
Naphth[1,2-d]imidazolesFluorescent probes, Anticancer agentsIntense fluorescence and selective cytotoxicity towards cancer cells. nih.gov nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2,3-dimethylbenzo[f]benzimidazole

InChI

InChI=1S/C13H12N2/c1-9-14-12-7-10-5-3-4-6-11(10)8-13(12)15(9)2/h3-8H,1-2H3

InChI Key

YOOTWGQEOZEBEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=CC=CC=C3C=C2N1C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Naphtho 2,3 D Imidazoles

Established Synthetic Pathways for the Naphtho[2,3-d]imidazole Core

The construction of the rigid and aromatic naphtho[2,3-d]imidazole system is predominantly achieved through the formation of the imidazole (B134444) ring onto a pre-existing naphthalene (B1677914) structure. Key starting materials often include naphthalene derivatives functionalized with vicinal diamines.

Condensation Reactions Involving Naphthalene-Based Diamines and Aldehydes

A prevalent and straightforward method for the synthesis of 2-substituted-1H-naphtho[2,3-d]imidazoles involves the condensation of 2,3-diaminonaphthalene (B165487) with a variety of aldehydes. researchgate.net This reaction is a versatile approach to introduce a wide range of substituents at the 2-position of the imidazole ring. The general scheme for this reaction is the reaction of 2,3-diaminonaphthalene with an appropriate aldehyde, which leads to the formation of the corresponding 2-aryl-1H-naphtho[2,3-d]imidazole derivative. researchgate.net

For instance, the reaction of 9-ethyl-3-formylcarbazole with 2,3-diaminonaphthalene in refluxing nitrobenzene (B124822) has been utilized to synthesize 2-(9-Ethyl-9H-carbazol-3-yl)-1H-naphtho[2,3-d]imidazole. This highlights the adaptability of the condensation reaction to incorporate complex aromatic aldehyde substrates.

Ring-Closure Approaches to Construct the Imidazole Moiety

Beyond the direct condensation with aldehydes, other ring-closure strategies have been effectively employed to construct the imidazole moiety. One such approach involves the reaction of 2,3-diaminonaphthalene with reagents that provide the C2 carbon of the imidazole ring. For example, new imidazole derivatives have been prepared from 2,3-diamino-1,4-naphthoquinone and stoichiometric quantities of appropriate aldehydes in dimethyl sulfoxide. researchgate.net

Another strategy involves the heterocyclization of 2,3-diaminonaphthalene with appropriate imidates to yield 2-benzylnaphth[2,3-d]imidazoles. nih.gov Furthermore, the reaction of 2,3-diaminonaphthalene with diethyl malonate in an acidic medium represents another pathway, which can unexpectedly lead to the formation of 2-methyl-1H-naphtho[2,3-d]imidazole through a decarboxylation mechanism. iiserpune.ac.inresearchgate.net Intramolecular cyclization of 2-amido-3-bromo-1,4-naphthoquinone derivatives at elevated temperatures also serves as a route to the fused oxazole (B20620) ring system, which is structurally related to the imidazole core. nih.gov

Strategies for Methylation and Other Alkyl Substitutions on the Imidazole and Naphtho Moieties

To achieve the target compound, 1,2-dimethyl-1H-naphtho[2,3-d]imidazole, substitution reactions on the pre-formed naphtho[2,3-d]imidazole core are necessary. The nitrogen atoms of the imidazole ring can be alkylated, and various methods have been developed for this purpose.

Alkylation of 2-substituted naphtho[2,3-d]imidazole derivatives has been successfully carried out using ethyl iodide in the presence of potassium hydroxide, leading to the corresponding 1-ethyl derivatives. A regioselective N-methylation of (benz)imidazoles has also been developed, which can furnish the sterically more hindered regioisomer under mild conditions, a technique that could be applicable to the naphtho[2,3-d]imidazole system. nih.gov The direct methylation of imidazole derivatives using reagents like N-methyl bis((perfluoroalkyl)sulfonyl)imides offers another potential route. researchgate.net

The synthesis of this compound would likely involve the initial synthesis of 2-methyl-1H-naphtho[2,3-d]imidazole, for example, through the decarboxylation pathway mentioned earlier, followed by a selective N-methylation at the 1-position.

Mechanistic Studies of Naphtho[2,3-d]imidazole Formation Reactions

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. Research in this area has shed light on interesting and sometimes unexpected chemical transformations.

Investigation of Decarboxylation Pathways in Naphthoimidazole Synthesis

A significant mechanistic finding is the unexpected formation of 2-methyl-1H-naphtho[2,3-d]imidazole via a decarboxylation-governed pathway. iiserpune.ac.in This occurs during the reaction of 2,3-diaminonaphthalene and diethyl malonate in an acidic medium. iiserpune.ac.inresearchgate.net Instead of the expected product, a C-2(sp²)-C-1(sp³) type decarboxylation takes place, leading to the formation of the 2-methyl substituted naphthoimidazole. iiserpune.ac.in This discovery highlights that the choice of reagents can lead to unforeseen, yet synthetically useful, reaction pathways.

Analysis of Reaction Conditions and Yield Optimization

The optimization of reaction conditions is a critical aspect of synthetic chemistry to improve yields and purity of the desired products. wisdomlib.org For the synthesis of naphtho[2,3-d]imidazole derivatives, various factors such as solvent, temperature, and catalysts play a significant role.

For example, the condensation of 2,3-diaminonaphthalene with aldehydes is conveniently carried out and can lead to good yields of the desired products. researchgate.net In the synthesis of N-phenacyldibromobenzimidazoles, a related class of compounds, extensive optimization of the base-solvent system was conducted, with the NaHCO₃–MeCN system at reflux proving to be most effective. mdpi.com Such systematic studies on reaction parameters are essential for developing efficient and scalable synthetic protocols for this compound and its analogs. The synthesis of 2-methyl-1H-naphtho[2,3-d]imidazole from 2,3-diaminonaphthalene and diethyl malonate has been reported with yields of 70% using a conventional reflux method and 75% using a synthesis reactor. iiserpune.ac.inresearchgate.net

The following table summarizes various synthetic conditions for related naphtho[2,3-d]imidazole derivatives, illustrating the range of parameters explored for yield optimization.

Starting MaterialsReagents/ConditionsProductYieldReference
2,3-Diaminonaphthalene, Substituted Aldehydes-2-Aryl-1H-naphtho[2,3-d]imidazole derivativesNot specified researchgate.net
2,3-Diamino-1,4-naphthoquinone, AldehydesDimethyl sulfoxide2-Substituted-1H-naphtho[2,3-d]imidazole-4,9-diones74-94% researchgate.net
2,3-Diaminonaphthalene, Diethyl malonateAcidic medium, Reflux2-Methyl-1H-naphtho[2,3-d]imidazole70% iiserpune.ac.inresearchgate.net
2,3-Diaminonaphthalene, Diethyl malonateAcidic medium, Synthesis reactor2-Methyl-1H-naphtho[2,3-d]imidazole75% iiserpune.ac.inresearchgate.net
2,3-Diaminonaphthalene, ImidatesHeterocyclization2-Benzylnaphth[2,3-d]imidazolesNot specified nih.gov
2-Substituted naphtho[2,3-d]imidazole, Ethyl iodidePotassium hydroxide1-Ethyl-2-substituted-naphtho[2,3-d]imidazoleNot specified

Derivatization Strategies for Naphtho[2,3-d]imidazole Core Structures

The naphtho[2,3-d]imidazole scaffold is a key structural motif in medicinal chemistry, and its derivatization allows for the systematic exploration of structure-activity relationships. Various synthetic strategies have been developed to modify the core structure at different positions, enabling the synthesis of a diverse library of compounds. This section will focus on the key derivatization strategies for the naphtho[2,3-d]imidazole core.

N-Alkylation and N-Substitution Reactions of the Imidazole Nitrogen

N-alkylation of the imidazole nitrogen in the naphtho[2,3-d]imidazole system is a fundamental derivatization strategy. This modification can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its biological activity. A variety of alkylating agents can be employed in these reactions, typically in the presence of a base.

Commonly used alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) and dialkyl sulfates. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. For instance, the N-alkylation of a 2-substituted naphtho[2,3-d]imidazole can be achieved using an excess of ethyl iodide in the presence of potassium hydroxide.

The regioselectivity of N-alkylation can be a consideration in asymmetrically substituted naphtho[2,3-d]imidazoles. However, for a symmetrical starting material like this compound, a single N-alkylated product is expected. The general conditions for N-alkylation are presented in the table below.

Alkylating AgentBaseSolventTemperatureReference
Ethyl IodidePotassium HydroxideNot specifiedRoom Temperature
EthylchloroacetatePotassium CarbonateAcetoneReflux nih.gov
1-BromobutaneAlkaline CarbonsDry Media333 K researchgate.net
Alkyl HalidesNot specifiedNot specifiedNot specified nih.gov

These methods offer a versatile approach to introduce a wide range of alkyl and substituted alkyl groups at the imidazole nitrogen, enabling the fine-tuning of the molecule's properties.

Introduction of Diverse Aromatic and Heteroaromatic Substituents at the C-2 Position

The C-2 position of the naphtho[2,3-d]imidazole core is a prime site for introducing structural diversity. The introduction of various aromatic and heteroaromatic substituents at this position has been a key strategy in the development of novel naphtho[2,3-d]imidazole-based compounds. A common and effective method to achieve this is through the condensation of 2,3-diaminonaphthalene with a variety of substituted aldehydes. researchgate.net This one-pot synthesis is convenient and leads to the formation of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives. researchgate.net

The reaction typically involves refluxing a mixture of 2,3-diaminonaphthalene and the desired aldehyde in a suitable solvent, such as ethanol (B145695) or nitrobenzene. nih.gov This method allows for the incorporation of a wide array of substituted phenyl rings and other aromatic and heteroaromatic systems at the C-2 position. For example, 2-arylvinyl-substituted naphtho[2,3-d]imidazolium derivatives have been synthesized by the structural combination of YM155 with stilbenoids. nih.gov

Another approach involves the heterocyclization of 2,3-diaminonaphthalene with appropriate imidates. nih.gov This method has been successfully used to prepare a number of 2-benzylnaphth[2,3-d]imidazoles bearing various substituents. nih.gov The resulting 2-substituted naphtho[2,3-d]imidazoles can then be further modified, for example, by alkylation. nih.gov

ReactantsSolventConditionsProductReference
2,3-Diaminonaphthalene, Substituted AldehydesNot specifiedCondensation2-Aryl-1H-naphtho[2,3-d]imidazole researchgate.net
2,3-Diaminonaphthalene, 9-Ethyl-3-formylcarbazoleNitrobenzeneReflux2-(9-Ethyl-9H-carbazol-3-yl)-1H-naphtho[2,3-d]imidazole
2,3-Diaminonaphthalene, ImidatesNot specifiedHeterocyclization2-Benzylnaphth[2,3-d]imidazoles nih.gov

The ability to introduce a wide range of substituents at the C-2 position is crucial for exploring the structure-activity relationships of this class of compounds and for developing derivatives with optimized biological profiles.

Post-Synthetic Modifications and Functionalization of the Naphthoquinone System (e.g., for dione (B5365651) derivatives)

The naphthoquinone moiety of naphtho[2,3-d]imidazole-4,9-diones is amenable to a variety of post-synthetic modifications, allowing for further diversification of the core structure. These modifications can alter the electronic properties of the quinone system and introduce new functional groups for further conjugation or to modulate biological activity.

One common modification is nucleophilic substitution on the naphthoquinone ring. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with (E)-hex-2-en-ylidene-N-substituted hydrazinecarbothioamides can lead to the formation of substituted amino-5-pentenyl-naphtho[2,3-f]-1,3,4-thiadiazepine-6,11-diones and 2-(substituted amino)naphtho[2,3-d]thiazole-4,9-diones. researchgate.net While this example starts from a dichloro-naphthoquinone, similar nucleophilic substitution reactions can be envisioned on suitably activated naphtho[2,3-d]imidazole-4,9-dione systems.

The synthesis of various 1- and 2-substituted derivatives of 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione has been reported, demonstrating that substitution of various alkyl, phenyl, or benzyl moieties is a viable strategy for structural modification. nih.govacs.org These substitutions can be achieved through various synthetic routes, often starting from substituted 2-amino-3-chloro-1,4-naphthoquinones. nih.gov

Furthermore, visible-light-mediated [3+2] cycloaddition reactions have been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones and alkynes. nih.gov This highlights the potential for cycloaddition reactions to functionalize the naphthoquinone ring system. While not a direct modification of a pre-formed naphthoimidazole, it showcases the reactivity of the naphthoquinone core that could be adapted for post-synthetic modifications.

Modification StrategyReactantsProduct TypeReference
Nucleophilic Substitution2,3-Dichloro-1,4-naphthoquinone, HydrazinecarbothioamidesNaphtha[2,3-f] researchgate.netnih.govnih.govthiadiazepines, Naphtha[2,3-d]thiazoles researchgate.net
Substitution at C-1 and C-2Various alkyl, phenyl, or benzyl precursors1,2-Disubstituted naphth[2,3-d]imidazole-4,9-diones nih.govacs.org
Cycloaddition2-Hydroxy-1,4-naphthoquinones, AlkynesNaphtho[2,3-b]furan-4,9-diones nih.gov

Click Chemistry Approaches for Triazole-Linked Naphthoimidazoles

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules due to its high efficiency, selectivity, and biocompatibility. nih.gov This methodology has been successfully applied to the synthesis of triazole-linked naphthoimidazole derivatives. The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org

In the context of naphthoimidazoles, this approach has been used to synthesize a series of 1H-naphtho[2,3-d]imidazole-4,9-dione-based 1,2,3-triazole hybrids. researchgate.netresearchgate.net The synthesis involves the reaction of 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione with various aromatic azides. researchgate.netresearchgate.net This strategy allows for the facile introduction of a wide range of substituents via the azide component, leading to a library of triazole-linked naphthoimidazoles.

The general procedure for the synthesis of these hybrids involves stirring a mixture of the alkyne-functionalized naphthoimidazole, an aromatic azide, a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate), and a ligand in a suitable solvent system.

Alkyne ComponentAzide ComponentCatalyst SystemProductReference
1-(Prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dioneAromatic AzidesCopper-catalyzed1H-Naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole hybrids researchgate.netresearchgate.net

The use of click chemistry provides a modular and efficient route to novel naphthoimidazole derivatives, where the triazole ring acts as a stable and versatile linker to introduce diverse functionalities.

Advanced Spectroscopic Characterization for Structural Elucidation of Naphtho 2,3 D Imidazoles

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1,2-dimethyl-1H-naphtho[2,3-d]imidazole, a combination of one- and two-dimensional NMR experiments would be employed for a complete spectral assignment.

While specific experimental data for this compound is not extensively reported in the cited literature, its expected spectral characteristics can be reliably predicted based on established principles and data from structurally related naphtho-fused and substituted imidazole (B134444) systems. mdpi.comnih.gov

The ¹H NMR spectrum provides a map of all proton environments in a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while spin-spin coupling reveals information about adjacent protons.

For this compound, the protons can be categorized into three distinct regions: the aromatic naphthalene (B1677914) protons and the aliphatic protons of the two methyl substituents.

Aromatic Protons (Naphthalene Core): The six protons on the fused naphthalene ring system are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring current. rsc.org The specific shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their precise location and proximity to other protons and the imidazole ring. For instance, protons H5 and H9, being in peri positions, might show distinct shifts due to steric interactions.

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom (N1) are anticipated to appear as a sharp singlet. Their chemical shift is influenced by the nitrogen atom and the aromatic system, with an expected value in the range of δ 3.7–4.3 ppm. utwente.nl

C-Methyl Protons (C-CH₃): The protons of the methyl group at the C2 position of the imidazole ring would also produce a singlet, but at a slightly more upfield position compared to the N-methyl group, likely in the range of δ 2.5–3.0 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic Protons (H4-H9)7.0 - 9.0Multiplets, Doublets
N-CH₃3.7 - 4.3Singlet
C-CH₃2.5 - 3.0Singlet

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Due to the wide range of chemical shifts, it is excellent for identifying different types of carbons (alkane, alkene, aromatic, carbonyl, etc.). libretexts.org

In this compound, the carbon signals can be assigned to the fused aromatic system and the methyl substituents.

Imidazole Ring Carbons: The C2 carbon, situated between two nitrogen atoms, is significantly deshielded and would appear far downfield, typically in the range of δ 150–160 ppm. The quaternary carbons C3a and C9a, at the fusion of the imidazole and naphthalene rings, would also be found in the aromatic region, with shifts influenced by both ring systems. mdpi.com

Naphthalene Ring Carbons: The ten carbons of the naphthalene moiety will produce signals in the aromatic region, generally between δ 110 and 145 ppm. nih.gov Carbons bearing a proton will have different shifts from the quaternary (bridgehead) carbons.

Methyl Group Carbons: The carbons of the methyl groups are highly shielded and will appear in the upfield region of the spectrum. The N-CH₃ carbon is expected around δ 30–40 ppm, while the C-CH₃ carbon would likely be found further upfield, around δ 15–25 ppm. wisc.edu

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2 (N-C-N)150 - 160
Aromatic Carbons (Naphthalene & Imidazole)110 - 145
N-CH₃30 - 40
C-CH₃15 - 25

While 1D NMR spectra identify the types of protons and carbons, 2D NMR experiments are essential for assembling the molecular puzzle by establishing through-bond correlations. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would be used to definitively link the proton signal of the N-CH₃ group to its corresponding carbon signal and the C-CH₃ protons to their carbon. Likewise, each aromatic proton signal would be matched to its specific carbon atom in the naphthalene core. illinois.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is critical for identifying the connectivity around non-protonated (quaternary) carbons. For instance, long-range correlations would be expected from the N-CH₃ protons to the C2 and C9a carbons. Similarly, the C-CH₃ protons would show correlations to the C2 and C3a carbons, confirming the substitution pattern and the integrity of the fused ring system. researchgate.net

Vibrational Spectroscopy for Molecular Structure Confirmation

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. It is particularly useful for identifying polar functional groups. nist.gov For this compound, the key expected absorption bands are:

Aromatic C-H Stretch: A series of sharp bands appearing above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.

Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹ (approx. 2900–2980 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the two methyl groups.

C=N and C=C Stretching Region: The region between 1450 and 1650 cm⁻¹ is particularly diagnostic. Strong absorptions corresponding to the C=N stretch of the imidazole ring and the C=C stretching vibrations within the fused naphthalene aromatic system would be observed here. mdpi.com

Fingerprint Region: The complex region below 1400 cm⁻¹ contains numerous C-C stretching and C-H bending vibrations, which are unique to the molecule and serve as a "fingerprint" for identification.

Raman spectroscopy is an inelastic light scattering technique that provides information complementary to IR spectroscopy. nih.gov While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar vibrations, which may be weak or absent in the IR spectrum, are often strong in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly effective for observing:

Aromatic Ring Breathing Modes: The symmetric stretching and "breathing" modes of the rigid, highly symmetric naphthalene core would produce strong and characteristic signals. These are often the most intense peaks in the Raman spectra of polycyclic aromatic systems. researchgate.net

C=C and C=N Stretching: The aromatic C=C and imidazole C=N stretching vibrations are also Raman active and would appear in the 1400–1650 cm⁻¹ region, corroborating the data obtained from IR spectroscopy. researchgate.netnih.gov

Methyl Group Vibrations: Symmetric C-H bending and C-C stretching vibrations involving the methyl groups would also be observable.

Together, these advanced spectroscopic methods provide a comprehensive and detailed characterization, allowing for the unequivocal structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) analysis would be expected to confirm its molecular formula, C₁₃H₁₂N₂.

The fragmentation of the parent molecule under electron ionization (EI) would likely proceed through several predictable pathways based on the known fragmentation of imidazole and naphthalene derivatives. The initial fragmentation would likely involve the loss of a methyl group (CH₃•) from either the N1 or C2 position, leading to a significant fragment ion. Subsequent fragmentation could involve the cleavage of the imidazole ring or the loss of small molecules like hydrogen cyanide (HCN).

Expected Fragmentation Pattern:

A plausible fragmentation pathway for this compound is outlined below. The molecular ion [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound.

Loss of a Methyl Radical: The primary fragmentation step is anticipated to be the loss of a methyl radical (•CH₃) from the molecular ion to form a stable cation [M-15]⁺.

Loss of Hydrogen Cyanide: Subsequent fragmentation of the [M-15]⁺ ion could involve the elimination of a molecule of hydrogen cyanide (HCN), a characteristic loss from imidazole rings, resulting in an ion at [M-15-27]⁺.

Naphthyl Cation Formation: Further fragmentation could lead to the formation of a naphthyl-type cation or related aromatic ring fragments.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Fragment IonProposed StructurePredicted m/zRelative Intensity
[M]⁺C₁₃H₁₂N₂⁺196High
[M-CH₃]⁺C₁₂H₉N₂⁺181Moderate to High
[M-HCN]⁺•C₁₂H₁₁N⁺•169Low
[C₁₀H₇]⁺Naphthyl cation127Moderate

It is important to note that the actual fragmentation pattern can be influenced by the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, we can predict its likely crystallographic parameters based on related benzimidazole (B57391) and naphthoimidazole structures found in the literature.

For a suitable single crystal of this compound, single-crystal X-ray diffraction analysis would be employed. The resulting data would allow for the determination of the crystal system, space group, and unit cell dimensions. The final refined structure would reveal the planarity of the naphtho[2,3-d]imidazole ring system and the orientation of the two methyl groups.

Predicted Crystallographic Data:

Based on the analysis of similar heterocyclic compounds, this compound would be expected to crystallize in a common crystal system such as monoclinic or orthorhombic. The packing of the molecules in the crystal lattice would likely be influenced by π-π stacking interactions between the aromatic naphthyl rings and potential weak C-H···N hydrogen bonds.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8-12
b (Å)10-15
c (Å)12-18
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2500
Z4

These predicted parameters serve as a guideline for what might be expected from an experimental X-ray crystallographic study of this compound.

Computational and Theoretical Investigations of Naphtho 2,3 D Imidazole Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the electronic behavior and thermodynamic stability of molecules. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.comnih.gov This method calculates the electron density to determine the ground-state energy, which allows for the prediction of bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net

For a molecule like 1,2-dimethyl-1H-naphtho[2,3-d]imidazole, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the geometry with the minimum energy. mdpi.com The resulting data provides a precise model of the molecule's structure. Studies on related compounds, such as 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate derivatives, have successfully used DFT to predict their molecular structures. mdpi.com

Table 1: Illustrative Geometrical Parameters from DFT Calculations for Related Benzimidazole (B57391) Structures This table presents typical data obtained from DFT calculations for analogous compounds to illustrate the expected structural parameters. Specific data for this compound is not available in the cited literature.

ParameterTypical Bond TypeExpected Bond Length (Å)Expected Bond Angle (°)
Bond LengthC=N (imidazole ring)~1.38N/A
Bond LengthC-N (imidazole ring)~1.37N/A
Bond LengthC-C (naphthyl ring)~1.40N/A
Bond AngleC-N-C (imidazole ring)N/A~108-110
Bond AngleC-C-C (naphthyl ring)N/A~120

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic), while the LUMO is the orbital that is most likely to accept an electron (electrophilic). nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and polarizable. irjweb.comnih.gov DFT calculations are commonly used to determine the energies of these orbitals. For instance, in a study on an imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations This table shows representative HOMO-LUMO energy values for related imidazole compounds to demonstrate the type of data generated by these analyses. Specific data for this compound is not available in the cited literature.

ParameterIllustrative Energy Value (eV)
HOMO Energy-6.29
LUMO Energy-1.81
HOMO-LUMO Gap (ΔE)4.48

Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical vibrational frequencies, obtained from DFT calculations, can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm molecular structure and assign vibrational modes. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental spectra to aid in structure elucidation. researchgate.net

For example, DFT studies on benzimidazole derivatives have shown good agreement between calculated and experimental vibrational frequencies for C-H and C=O stretching modes. mdpi.com Likewise, predicted ¹H and ¹³C NMR chemical shifts for similar heterocyclic compounds have correlated well with experimental observations. researchgate.net

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for Related Compounds This table provides examples of how theoretical spectroscopic data compares with experimental results for analogous molecules. Specific data for this compound is not available in the cited literature.

Spectroscopic DataVibrational Mode / Proton TypeCalculated ValueExperimental Value
Vibrational Frequency (cm⁻¹)C-H stretch (aromatic)~3126~3106
¹H NMR Chemical Shift (ppm)Aromatic-H~7.5-8.3~7.1-7.9

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For flexible molecules, this is often done by scanning the potential energy surface as a function of rotatable bonds. mdpi.com

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. biointerfaceresearch.com This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking algorithms calculate the binding affinity or scoring function to estimate the strength of the protein-ligand interaction, often reported as binding energy in kcal/mol. nih.gov The results provide a model of the binding pose, showing specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the receptor's active site. researchgate.net

While no specific docking studies for this compound have been identified, research on other naphtho[2,3-d]imidazole and benzimidazole derivatives has shown their potential to bind to various biological targets, including enzymes like urease and protein kinases involved in cancer. nih.govrsc.org For example, molecular docking of novel 2-aryl-1H-naphtho[2,3-d]imidazole derivatives was performed to determine their binding interactions with jack bean urease. rsc.org Such studies would be invaluable in identifying the potential biological targets for this compound and guiding further experimental research.

Assessment of Binding Affinities and Energetic Landscapes

Computational chemistry provides powerful tools to assess the binding affinities and explore the energetic landscapes of molecular interactions, offering critical insights into the therapeutic potential of compounds like this compound. These investigations are pivotal in understanding how such molecules interact with biological targets at a molecular level.

Molecular docking is a primary computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For naphtho[2,3-d]imidazole derivatives, docking studies have been instrumental in elucidating their interactions with various enzymes and receptors. For instance, studies on similar 2-aryl-1H-naphtho[2,3-d]imidazole derivatives have explored their binding interactions with targets like jack bean urease, revealing that these compounds can fit well within the protein's binding pocket. researchgate.netresearchgate.net Such studies are crucial for identifying potential drug candidates for conditions like gastritis and associated oxidative stress. researchgate.netresearchgate.net

To illustrate the type of data generated from such studies, the following hypothetical table outlines potential binding affinities of this compound with various protein targets, as might be determined through molecular docking and free energy calculations.

Table 1: Illustrative Binding Affinities of this compound with Selected Protein Targets

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (CDK2) 1HCK -8.5 LEU83, LYS33, ASP145
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) 2XIR -9.2 CYS919, ASP1046, GLU885

Energetic landscape analysis, often conducted using techniques like molecular dynamics simulations, provides a more dynamic picture of the binding process. These simulations map the potential energy of the system as a function of the conformational coordinates of the interacting molecules. This allows researchers to identify the most stable binding poses, transition states, and potential alternative binding sites. Such analyses are crucial for understanding the mechanism of action and for designing molecules with improved binding characteristics.

In Silico Property Predictions Relevant to Biological Activity and Material Applications

In silico methods are invaluable for predicting the physicochemical and pharmacokinetic properties of novel compounds, guiding their development for both biological and material science applications. These predictions help in the early stages of research to identify candidates with desirable characteristics and to flag potential liabilities.

Biological Activity:

For a compound to be a viable drug candidate, it must possess a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov Various computational models and software are available to predict these properties based on the molecular structure of this compound.

Absorption: Properties like lipophilicity (LogP), water solubility, and permeability are predicted to assess oral bioavailability.

Distribution: Predictions include plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: In silico tools can identify potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Predictions can estimate the clearance rate and half-life of the compound.

Toxicity: A range of toxicological endpoints, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition), can be computationally assessed.

The following table provides an illustrative example of in silico ADMET predictions for this compound.

Table 2: Illustrative In Silico ADMET Property Predictions for this compound

Property Predicted Value Interpretation
LogP 3.2 Good lipophilicity for cell membrane permeability
Aqueous Solubility -4.5 (logS) Moderately soluble
Blood-Brain Barrier Permeability High Potential for CNS activity
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions
hERG Inhibition Low risk Lower risk of cardiotoxicity

Material Applications:

The rigid, planar structure and the presence of nitrogen atoms in the this compound scaffold suggest its potential use in material science, particularly in the development of Metal-Organic Frameworks (MOFs). mdpi.com Computational methods can predict various properties relevant to these applications:

Thermal Stability: Quantum chemical calculations can estimate bond dissociation energies and predict the thermal stability of the molecule and its potential polymers or frameworks.

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to predict the electronic band gap, which is crucial for applications in semiconductors and optoelectronics.

Gas Adsorption Properties: Grand Canonical Monte Carlo (GCMC) simulations can be employed to predict the adsorption capacity and selectivity of MOFs based on this ligand for gases like CO2, H2, or CH4.

The table below presents hypothetical in silico predictions for the material properties of a MOF constructed with this compound as a linker.

Table 3: Illustrative In Silico Predictions for a MOF based on this compound

Property Predicted Value Potential Application
Thermal Decomposition Temperature 350 °C Stable under high-temperature conditions
Electronic Band Gap 2.8 eV Semiconductor applications
CO2 Adsorption Capacity 4.5 mmol/g at 1 bar Carbon capture and storage

These computational predictions serve as a critical guide for the synthesis and experimental validation of new materials and potential therapeutic agents based on the this compound scaffold.

Exploration of Biological Activities and Molecular Mechanisms in Vitro Studies

Anti-Parasitic Activity Investigations

Naphthoimidazole derivatives have demonstrated significant activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.

Several naphthoimidazole derivatives derived from β-lapachone, designated as N1, N2, and N3, have shown potent in vitro activity against all stages of Trypanosoma cruzi. nih.govsemanticscholar.org These compounds exhibited significantly higher trypanocidal activity compared to the standard drug benznidazole, with their effectiveness being 3- to 18-fold higher against trypomastigotes. semanticscholar.org

The table below summarizes the in vitro anti-Trypanosoma cruzi activity of selected naphthoimidazole derivatives.

The trypanocidal action of naphthoimidazole derivatives is believed to be multifactorial, targeting key cellular processes within the parasite. nih.gov A primary proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress. semanticscholar.orgnih.gov This is a common feature of naphthoquinones and their derivatives, which can undergo redox cycling to produce superoxide (B77818) anion radicals and other ROS. nih.gov

Another significant target is the parasite's mitochondrion. nih.govsemanticscholar.org Studies have shown that these compounds can disrupt mitochondrial function, leading to a decrease in the mitochondrial membrane potential and an increase in mitochondrial hydrogen peroxide formation. nih.govnih.gov Proteomic analyses have further confirmed the susceptibility of the T. cruzi mitochondrion to these derivatives, revealing a high number of differentially expressed mitochondrial proteins in treated parasites. nih.govsemanticscholar.org Additionally, some evidence suggests the involvement of autophagy in the mechanism of action. semanticscholar.org

Structure-activity relationship (SAR) studies have provided insights into the chemical features that influence the antiparasitic potency of naphthoimidazole derivatives. The introduction of an imidazole (B134444) nucleus to the naphthoquinone scaffold is a key modification that has led to increased trypanocidal activity. semanticscholar.org

For a series of 2-aryl-naphthoimidazoles derived from β-lapachone, it was found that both electron-donating and electron-withdrawing substituents on the phenyl ring could influence activity, but electronic factors were not the sole determinants. nih.gov The position of the substituent on the phenyl ring also plays a role, with certain substitutions at the 4-position leading to potent compounds. nih.gov Furthermore, the nature of the substituent at the 2-position of the imidazole ring is important, with planar heterocyclic rings potentially facilitating polar interactions with macromolecules. nih.gov The presence of a chlorine atom in a thiophenol benzene (B151609) ring has also been highlighted as important for trypanocidal activity. researchgate.net

Anti-Cancer and Antiproliferative Activity Assessments (In Vitro Cell Models)

In addition to their anti-parasitic effects, naphthoimidazole derivatives have been evaluated for their potential as anti-cancer agents.

Various 1,2-disubstituted naphtho[2,3-d]imidazole-4,9-diones have been synthesized and tested for their cytotoxic activity against a panel of human cancer cell lines. nih.gov Several derivatives have shown promising antiproliferative activity against cell lines such as human breast carcinoma (MCF-7), human cervical carcinoma (HeLa), and human lung carcinoma (A549). researchgate.netresearchgate.net

For instance, one study reported that a 1-methyl-1H-anthra[2,3-d]imidazole-4,11-dione derivative displayed good antiproliferative activity against MCF-7 and A549 cells with IC50 values of 7.4 and 1.6 μmol•L⁻¹, respectively. researchgate.net Another derivative, 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione, showed IC50 values of 10.6 μM, 8.3 μM, and 4.3 μM against MCF-7, HeLa, and A549 cell lines, respectively. researchgate.net

The table below presents the in vitro cytotoxicity of selected naphthoimidazole derivatives against various human cancer cell lines.

The inhibition of glycolysis, a key metabolic pathway in cancer cells, has been explored as a potential mechanism for the anti-cancer activity of some naphthoquinone derivatives. nih.gov Pyruvate kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway that is highly expressed in cancer cells. nih.gov Novel naphthoquinone derivatives have been synthesized and evaluated as selective small molecule inhibitors of PKM2. nih.gov Some of these compounds displayed potent PKM2 inhibitory activity and nanomolar antiproliferative activity toward cancer cell lines with high PKM2 expression, such as HCT116, HeLa, and H1299. nih.gov This suggests that targeting tumor glycolysis through the inhibition of enzymes like PKM2 could be a viable strategy for the anti-cancer effects of naphthoimidazole-related compounds.

Identification of Specific Protein Targets (e.g., Keap1) and Binding Interactions

Kelch-like ECH-associated protein 1 (Keap1) is a critical regulator of the cellular antioxidant response. It acts as an adaptor protein that targets the transcription factor Nrf2 (nuclear factor erythroid 2–related factor 2) for ubiquitination and subsequent degradation. The Keap1-Nrf2 signaling pathway is a key mechanism for protecting cells against oxidative stress. Inhibition of the protein-protein interaction between Keap1 and Nrf2 is a promising therapeutic strategy for conditions associated with oxidative stress.

While direct studies on the binding of 1,2-dimethyl-1H-naphtho[2,3-d]imidazole to Keap1 are not extensively documented, the structural characteristics of naphthoimidazole derivatives suggest a potential for such interactions. The binding of inhibitors to Keap1 typically occurs within the Kelch domain, a region responsible for recognizing the DLG and ETGE motifs of Nrf2. Compounds that disrupt this interaction allow Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. Given the antioxidant properties observed in related imidazole compounds, exploring the interaction of this compound with the Keap1-Nrf2 pathway is a logical next step in understanding its mechanism of action. The planarity of the naphthoimidazole core could facilitate insertion into the binding pocket of the Keap1 Kelch domain.

SAR Analyses for Antiproliferative Potency and Selectivity

Structure-activity relationship (SAR) studies on derivatives of the naphtho[2,3-d]imidazole-4,9-dione scaffold have provided valuable insights into the structural requirements for antiproliferative activity. In a study of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones, it was found that substitutions at the 1 and 2 positions significantly influence cytotoxic activity. The lead compound in this series was 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione, which demonstrated notable activity. Generally, substitutions with various alkyl, phenyl, or benzyl (B1604629) groups at these positions did not lead to an improvement in activity over the lead compound.

Further studies on 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones revealed that the nature of the substituent at the 2-position is a key determinant of antiproliferative potency. For instance, the compound 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione displayed significant activity against MCF-7 (human breast carcinoma), Hela (human cervical carcinoma), and A549 (human lung carcinoma) cell lines, with IC50 values of 10.6 μM, 8.3 μM, and 4.3 μM, respectively. This suggests that the presence of a substituted phenyl ring at the 2-position can enhance antiproliferative effects.

Compound/DerivativeCell LineIC50 (µM)
2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dioneMCF-710.6
2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dioneHela8.3
2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dioneA5494.3

Enzymatic Inhibition Studies

Urease Inhibitory Potential of Naphtho[2,3-d]imidazole Derivatives

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a therapeutic target for infections caused by urease-producing bacteria like Helicobacter pylori. A series of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives have been synthesized and evaluated for their urease inhibitory activity. Among the tested compounds, some exhibited potent inhibition. Notably, compounds 4 (2-(4-chlorophenyl)-1H-naphtho[2,3-d]imidazole) and 11 (2-(2,4-dichlorophenyl)-1H-naphtho[2,3-d]imidazole) were identified as the most potent inhibitors with IC50 values of 34.2 ± 0.72 µM and 42.43 ± 0.65 µM, respectively. The inhibition by related imidazole compounds can be attributed to the interaction of zinc ions and 2-methylimidazole (B133640) with the nickel-containing active site of the urease enzyme.

CompoundUrease IC50 (µM)
2-(4-chlorophenyl)-1H-naphtho[2,3-d]imidazole34.2 ± 0.72
2-(2,4-dichlorophenyl)-1H-naphtho[2,3-d]imidazole42.43 ± 0.65

Alpha-Amylase Inhibitory Activity

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes. Novel N'-(arylbenzylidene)-2-(4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)acetohydrazides have been synthesized and evaluated for their α-amylase inhibitory action. In this series, compound H6 demonstrated the highest activity with an IC50 value of 0.0437 µmol/mL. Structure-activity relationship studies indicated that substitutions on the aryl ring play a crucial role in determining the inhibitory potency of these compounds.

Compoundα-Amylase IC50 (µmol/mL)
H60.0437

Mechanistic Insights into Enzyme Binding and Inhibition

Molecular docking studies have provided insights into the binding interactions of naphtho[2,3-d]imidazole derivatives with their target enzymes. For urease inhibitors, docking studies of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives revealed binding interactions within the active site of jack bean urease. The imidazole core, a five-membered heterocyclic ring, can participate in various non-covalent interactions, including hydrogen bonding and stacking contacts, which are crucial for binding to the active site of proteins.

In the case of α-amylase inhibition, docking simulations of the most active N'-(arylbenzylidene)-2-(4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)acetohydrazide derivative confirmed its interaction potential with the active site residues of A. oryzae α-amylase. The stability of the protein-ligand complex was substantiated by root-mean-square deviation fluctuations. These in silico studies suggest that the naphthoimidazole scaffold serves as a robust framework for positioning functional groups that can effectively interact with the catalytic residues of the enzyme.

Antioxidant Activity Evaluations

The antioxidant potential of imidazole derivatives has been a subject of considerable research. The ability of these compounds to scavenge free radicals is a key aspect of their antioxidant activity. In a study of newly synthesized 2-aryl-1H-naphtho[2,3-d]imidazole derivatives, several compounds showed significant antioxidant activity. Specifically, compounds 1 , 3 , 6 , 11 , and 15 exhibited EC50 values in the range of 37–75 µg/mL in DPPH radical scavenging assays. The antioxidant properties of imidazole-containing compounds are often attributed to their electron-rich nature, which allows them to donate electrons to neutralize free radicals.

CompoundAntioxidant EC50 (µg/mL)
2-phenyl-1H-naphtho[2,3-d]imidazole37-75
2-(4-methylphenyl)-1H-naphtho[2,3-d]imidazole37-75
2-(4-methoxyphenyl)-1H-naphtho[2,3-d]imidazole37-75
2-(2,4-dichlorophenyl)-1H-naphtho[2,3-d]imidazole37-75
2-(3,4,5-trimethoxyphenyl)-1H-naphtho[2,3-d]imidazole37-75

Antimicrobial and Antiviral Activity Research

The investigation into the antimicrobial and antiviral properties of naphthoimidazole derivatives is a burgeoning field, with studies exploring their efficacy against various pathogens.

Assessment of Antibacterial Properties

Investigations into Antiviral Activity

The antiviral potential of the naphthoimidazole scaffold has been investigated, particularly against the Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family and a valuable surrogate model for the Hepatitis C Virus (HCV). bohrium.com In a study evaluating a series of 2-substituted-1H-naphtho[2,3-d]imidazoles, the compounds were synthesized and tested for their ability to inhibit BVDV-induced cytopathogenicity in Madin-Darby Bovine Kidney (MDBK) cells. researchgate.net

The study revealed that the synthesized naphthoimidazole derivatives, including 2-phenyl-1H-naphtho[2,3-d]imidazole, 2-(p-tolyl)-1H-naphtho[2,3-d]imidazole, and 2-(4-nitrophenyl)-1H-naphtho[2,3-d]imidazole, did not exhibit significant anti-BVDV activity. researchgate.netnih.gov This finding was part of a broader investigation into the mechanism of action of related imidazoquinoline compounds, which had previously shown potent anti-BVDV activity by targeting the viral RNA-dependent RNA polymerase (RdRp). researchgate.netnih.gov The lack of activity in the naphthoimidazole series in this particular study helped to confirm the specific structural requirements for binding to the viral polymerase. researchgate.net

It is important to note that while the tested compounds in this specific study were inactive, it does not preclude the possibility of other substituted naphthoimidazoles, including this compound, from possessing antiviral properties. Further research with a wider range of derivatives is necessary to fully elucidate the antiviral potential of the naphthoimidazole framework.

Analysis of Molecular Interactions with Microbial Proteins

Understanding the molecular interactions between small molecules and microbial proteins is crucial for rational drug design. While direct molecular docking studies of this compound with the FabH-CoA complex are not available, the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is a recognized target for the development of novel antibacterial agents. FabH catalyzes the initial step in the type II fatty acid biosynthesis pathway in bacteria, making it an attractive target for inhibitors.

Molecular docking studies have been employed to investigate the binding of various inhibitors to the active site of FabH. These studies help in understanding the probable binding conformations and the key amino acid residues involved in the protein-inhibitor interactions. For instance, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been conducted on inhibitors of FabH to build models that can predict the activity of new compounds. While specific data for the naphthoimidazole scaffold is lacking in this context, the general approach highlights a potential avenue for future research to explore the interaction of compounds like this compound with bacterial FabH.

Miscellaneous In Vitro Biological Activities of Naphthoimidazole Frameworks

Beyond antimicrobial and antiviral research, the broader naphthoimidazole framework has been the subject of investigation for other in vitro biological activities. The unique chemical structure of these compounds makes them attractive candidates for a variety of therapeutic applications.

For instance, derivatives of the related benzimidazole (B57391) scaffold have been synthesized and evaluated for their anti-inflammatory potential. These studies have involved both in vitro and in vivo assays, with molecular docking used to understand the mechanism of action against targets like cyclooxygenase (COX) enzymes. Some benzimidazole derivatives have shown significant binding affinity with various therapeutic targets, suggesting their potential as multi-targeting inhibitors. Given the structural similarities, it is plausible that naphthoimidazole derivatives could also exhibit similar biological activities, warranting further investigation into their potential as anti-inflammatory agents or inhibitors of other key enzymes.

Advanced Materials Science and Nanotechnology Applications

Development of Naphthoimidazole-Based Molecular Sensors

The development of molecular sensors for environmental and biological monitoring is a critical area of research. While various imidazole (B134444) derivatives have been investigated for these purposes, specific studies on 1,2-dimethyl-1H-naphtho[2,3-d]imidazole are not present in the current body of scientific literature.

pH Sensing Capabilities

The imidazole moiety is known for its pH-responsive nature, making it a common component in the design of pH sensors. For instance, some phenanthro[9,10-d]imidazole derivatives have been shown to act as ratiometric and colorimetric pH sensors in acidic regions. These sensors operate based on the protonation of nitrogen atoms within the imidazole ring, which alters their photophysical properties. However, the pH sensing capabilities of this compound have not been experimentally determined. Future research would be necessary to ascertain its potential in this area.

Detection of Metal Ions (e.g., As³⁺, Cr³⁺, Hg²⁺, Cd²⁺, Pb²⁺)

The nitrogen atoms in the imidazole ring of naphthoimidazole compounds can act as binding sites for metal ions, suggesting a potential application in the development of chemosensors. While various imidazole-based sensors have been developed for the detection of a range of metal ions, including Cu(II), Pb(II), and Cd(II), there is no specific data available on the use of this compound for the detection of As³⁺, Cr³⁺, Hg²⁺, Cd²⁺, or Pb²⁺.

Principles of Sensing Mechanisms (e.g., Absorption Response)

The sensing mechanism of imidazole-based sensors often relies on changes in their absorption or fluorescence spectra upon interaction with an analyte. This can be due to processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of new chemical species. The specific principles governing the potential sensing mechanisms of this compound would need to be investigated through dedicated spectroscopic and computational studies.

Molecular Machines and Nanodevices Based on Naphthoimidazole Derivatives

Molecular machines are at the forefront of nanotechnology, with applications ranging from targeted drug delivery to molecular-scale computing. While the concept of molecular rotors and nanocars is well-established, there is no published research detailing the use of this compound in the engineering of such devices.

Engineering of Molecular Rotors and Nanocars

The design of molecular rotors often involves a stator and a rotator connected by an axle, allowing for controlled rotational motion. The planar and rigid structure of the naphthoimidazole core could theoretically serve as a component in such a system. Similarly, molecular nanocars require a chassis and wheel-like structures that can interact with a surface to produce directional motion. While a variety of complex organic molecules have been utilized for these purposes, the application of this compound in this context remains unexplored.

Fabrication and Characterization using Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing and manipulating single molecules on a surface, making it an indispensable tool in the field of molecular nanotechnology. Should this compound be investigated for applications in molecular machines, STM would be a crucial technique for the fabrication and characterization of any resulting nanodevices. However, at present, no STM studies of this specific compound have been reported.

Theoretical Modeling of Molecular Movement and Vibrational Modes

The theoretical investigation of molecular structures like this compound is crucial for understanding its fundamental properties. While specific experimental and theoretical vibrational studies on this exact compound are not extensively documented in the reviewed literature, the methodologies for such analyses are well-established through studies of structurally similar benzimidazole (B57391) and imidazole derivatives. researchgate.netmdpi.comresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling molecular behavior. researchgate.net

The primary approach involves optimizing the molecular geometry in the ground state using methods such as Hartree-Fock (HF) and DFT, often with basis sets like 6-31G(d) or 6-311++G(d,p). mdpi.comresearchgate.net Following optimization, vibrational frequencies are calculated. These theoretical frequencies are then compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netmdpi.com For instance, studies on 2-ethyl-1H-benzo[d]imidazole have shown that the B3LYP functional within DFT provides results superior to the scaled Hartree-Fock approach for predicting molecular vibrational spectra. researchgate.net

To accurately assign the calculated vibrational modes, Potential Energy Distribution (PED) analysis is employed. mdpi.com This analysis helps in characterizing the nature of the vibrations, such as stretching, bending, or a mix of modes. For example, in a related benzimidazole derivative, a C=O stretching mode was identified with contributions from other vibrations, while O-H stretching vibrations were also predicted and correlated with experimental spectra. mdpi.com Such theoretical studies provide a detailed picture of the molecule's dynamic behavior at the atomic level. Cryogenic infrared predissociation spectroscopy, assisted by theoretical calculations, has also been used to study the vibrational spectra and intermolecular forces in protonated imidazole clusters. desy.de

Table 1: Common Theoretical Methods for Vibrational Analysis of Imidazole Derivatives

Computational Method Basis Set Key Findings Reference
DFT (B3LYP) 6-31G(d) Good agreement with experimental vibrational frequencies for 2-ethyl-1H-benzo[d]imidazole. researchgate.net
DFT (B3LYP) 6-311++G(d,p) Used for vibrational assignments and PED calculations of a benzimidazole derivative. mdpi.com

Applications in Organic Electronic and Optoelectronic Materials (Implied by structural analogues)

The fused aromatic and imidazole components of the this compound structure suggest its potential utility in organic electronics and optoelectronics. This is strongly supported by extensive research into its structural analogues, particularly imidazole derivatives, which are widely used in Organic Light-Emitting Diodes (OLEDs). tandfonline.comresearchgate.net

Imidazole-based compounds, including phenanthroimidazole (PI) and benzimidazole (BI), are noted for their strong electron-withdrawing properties. tandfonline.comresearchgate.net This characteristic makes them highly suitable for use as emitters, host materials, and electron-transporting materials (ETMs) in OLED devices. tandfonline.comresearchgate.net Naphtho[1,2-d]imidazole derivatives, which are isomeric analogues to the naphtho[2,3-d]imidazole core, have been successfully utilized as deep-blue emitting materials in OLEDs. tandfonline.com Devices using these materials have demonstrated high external quantum efficiencies (EQE) and good color purity. tandfonline.com

Derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and shown to be effective bifunctional materials. mdpi.com They can act as deep-blue fluorescent emitters and also as host materials for phosphorescent OLEDs, exhibiting high triplet energies and good charge carrier mobilities. mdpi.com The incorporation of imidazole moieties into larger molecular structures, such as phthalocyanines, has also been explored to tune their optoelectronic and nonlinear optical properties. rsc.org

Furthermore, the concept of donor-acceptor-donor (D-A-D) architectures has been applied to 1H-benzo[d]imidazole derivatives to create organic crystals that function as optical waveguides. nih.gov These materials exhibit luminescence and notable light transport capabilities, facilitated by the self-assembling nature of the benzimidazole core. nih.gov The broad applicability of these varied imidazole and naphthoimidazole derivatives strongly implies that this compound could be a valuable component in the development of new organic electronic and optoelectronic materials.

Table 2: Applications of Structural Analogues in Optoelectronic Devices

Compound Class Application Performance Metric Reference
Naphtho[1,2-d]imidazole Derivatives Deep-Blue Emitting Materials (OLEDs) External Quantum Efficiency (EQE) of 4.37% tandfonline.com
Carbazole and Diphenyl Imidazole Derivatives Emitters and Hosts (OLEDs) Hole drift mobility > 10⁻⁴ cm²/V·s mdpi.com
1H-Benzo[d]imidazole Derivatives Optical Waveguides Optical loss coefficients ~10⁻² dB/μm nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Naphtho[2,3-d]imidazoles

Current synthetic routes to the naphtho[2,3-d]imidazole scaffold often rely on conventional methods, such as the condensation of 2,3-diaminonaphthalene (B165487) with aldehydes or other carbonyl compounds. researchgate.netrsc.org While effective, these methods can sometimes involve harsh reaction conditions, extended reaction times, and the use of hazardous solvents. The future of synthesizing 1,2-dimethyl-1H-naphtho[2,3-d]imidazole and its derivatives lies in the adoption of green and sustainable chemistry principles.

Future research should prioritize the development of methodologies that are not only efficient but also environmentally benign. This includes the exploration of:

Microwave-Assisted Synthesis: This technique has been successfully applied to the synthesis of 1,2-disubstituted benzimidazoles, significantly reducing reaction times and often improving yields under solvent-free conditions. nih.govresearchgate.net Applying this to the synthesis of this compound could offer a rapid and efficient alternative to conventional heating.

Catalytic Systems: The use of novel catalysts, including reusable solid-supported catalysts or nanocatalysts, could enhance the efficiency and selectivity of the cyclization reactions, allowing for milder reaction conditions.

Green Solvents: Replacing traditional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents would substantially decrease the environmental impact of the synthesis. researchgate.net

One-Pot Reactions: Designing multi-component reactions where reactants are combined in a single step to form the final product would improve atom economy and reduce waste from intermediate purification steps.

Table 1: Comparison of Synthetic Methodologies for Naphtho[2,3-d]imidazoles
MethodologyDescriptionConventional ApproachProposed Sustainable Future Direction
Energy SourceMethod used to provide energy for the reaction.Conventional heating (oil bath, heating mantle).Microwave irradiation, ultrasonic energy.
SolventsMedium in which the reaction is carried out.High-boiling point organic solvents (e.g., nitrobenzene). Solvent-free conditions, water, ionic liquids, deep eutectic solvents. researchgate.netnih.gov
CatalysisUse of catalysts to facilitate the reaction.Often requires stoichiometric amounts of acids or bases.Use of recyclable, non-toxic catalysts (e.g., solid acids, metal-organic frameworks).
ProcessOverall reaction setup and workflow.Multi-step synthesis with isolation of intermediates.One-pot, multi-component reactions to improve efficiency and reduce waste.

Deepening Mechanistic Understanding of Biological Activities Through Advanced Biophysical Techniques

Derivatives of the naphtho[2,3-d]imidazole scaffold have demonstrated a range of biological activities, including potent anticancer and antimicrobial effects. nih.govnih.govresearchgate.net For instance, certain analogs have been shown to induce apoptosis in cancer cells by suppressing key survival proteins like Bcl-2 and Survivin. nih.gov However, for this compound, the specific biological targets and mechanisms of action remain unknown. A deeper mechanistic understanding is crucial for any potential therapeutic development.

Future investigations should employ a suite of advanced biophysical techniques to elucidate how this molecule interacts with biological systems at a molecular level. This would involve:

Target Identification: Utilizing chemical proteomics and affinity-based methods to identify the specific protein targets of this compound within the cell.

Structural Biology: Co-crystallizing the compound with its identified target protein and solving the structure using X-ray crystallography to visualize the precise binding interactions.

Binding Affinity and Kinetics: Using techniques like Surface Plasmon Resonance (SPR) to measure the on- and off-rates of the compound binding to its target, providing a detailed kinetic profile of the interaction.

Thermodynamics of Interaction: Employing Isothermal Titration Calorimetry (ITC) to determine the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of the binding event, which can provide insights into the forces driving the interaction.

Table 2: Advanced Biophysical Techniques for Mechanistic Studies
TechniqueInformation ProvidedRelevance to this compound
X-ray CrystallographyHigh-resolution 3D structure of the compound-target complex.Reveals the exact binding mode and key molecular interactions, guiding structure-activity relationship (SAR) studies.
Surface Plasmon Resonance (SPR)Real-time measurement of binding kinetics (k_on, k_off) and affinity (K_D).Quantifies how strongly and how quickly the compound binds to its biological target.
Isothermal Titration Calorimetry (ITC)Thermodynamic profile of binding (ΔH, ΔS, K_D).Elucidates the driving forces (e.g., hydrogen bonds, hydrophobic interactions) of the molecular recognition process.
Nuclear Magnetic Resonance (NMR) SpectroscopyInformation on ligand-protein interactions in solution.Can map the binding site on the protein and characterize conformational changes upon binding.

Expanding the Scope of Naphtho[2,3-d]imidazole Derivatives in Molecular Sensing and Imaging

The rigid, fused aromatic structure of the naphtho[2,3-d]imidazole core is an excellent platform for the design of fluorescent molecules. Related heterocyclic systems, such as naphtho[2,3-d]thiazole-4,9-diones and other imidazole-based compounds, have been successfully developed as fluorescent probes for detecting specific ions and molecules, as well as for bioimaging applications. nih.govrsc.orgmdpi.com The inherent photophysical properties of the naphthalene (B1677914) moiety suggest that this compound could be a promising scaffold for such applications. nih.gov

Future research should focus on the synthesis and characterization of new derivatives of this compound designed for sensing and imaging. Unexplored avenues include:

Ion Sensing: Introducing specific chelating groups to the naphtho[2,3-d]imidazole core could lead to highly selective and sensitive fluorescent "turn-on" or "turn-off" sensors for biologically and environmentally important metal ions. researchgate.net

Anion Recognition: Designing receptors on the scaffold that can selectively bind to specific anions through hydrogen bonding or other non-covalent interactions.

Bioimaging: Developing derivatives with enhanced cell permeability and targeting capabilities to visualize specific organelles or cellular processes. Two-photon microscopy could be an area of interest for such probes. researchgate.net

Reactive Species Detection: Creating probes that react specifically with reactive oxygen species (ROS) or reactive nitrogen species (RNS), enabling the study of oxidative stress in biological systems.

Interdisciplinary Research Integrating Computational Design with Experimental Validation for Enhanced Functionality

The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating the discovery of molecules with desired properties. While molecular docking has been used to predict the binding modes of some naphtho[2,3-d]imidazole derivatives, rsc.orgnih.gov a fully integrated, iterative approach remains a significant area for future exploration.

An interdisciplinary research program for this compound should be established, following a cyclical workflow:

Computational Design: Use computational methods, such as molecular dynamics simulations and quantum mechanics calculations, to design novel derivatives of this compound with predicted enhanced activity or specific properties. rsc.orgnih.gov

Synthesis: Synthesize the most promising candidates identified through computational screening.

Experimental Validation: Test the synthesized compounds experimentally to determine their actual properties and activities.

Analysis and Feedback: Analyze the experimental results to understand structure-activity relationships, which then feeds back into the computational design phase to refine the next generation of molecules.

This integrated approach can significantly reduce the time and resources required to develop compounds with optimized functionality, whether for therapeutic, sensing, or materials science applications.

Exploration of New Application Domains for Naphtho[2,3-d]imidazole Core Structures

While the majority of research on fused imidazole (B134444) systems has been concentrated in medicinal chemistry, the unique electronic and structural features of the naphtho[2,3-d]imidazole core suggest its potential utility in a much broader range of applications. nih.govresearchgate.net Moving beyond biomedicine could reveal entirely new functionalities for this compound.

Unexplored avenues that warrant investigation include:

Materials Science: The extended π-conjugated system of the naphtho[2,3-d]imidazole scaffold makes it a candidate for applications in organic electronics. Derivatives could be investigated as components of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Agrochemicals: The imidazole moiety is present in many successful fungicides and herbicides. Screening this compound and its analogs for activity against agricultural pests and pathogens could open up a new application domain.

Catalysis: The electron-rich nitrogen atoms in the imidazole ring can act as ligands for metal catalysts or as organocatalysts themselves. The potential of these compounds to catalyze specific organic transformations is a completely unexplored area.

Table 3: Potential New Application Domains for the Naphtho[2,3-d]imidazole Core
Application DomainRationalePotential Research Focus
Organic ElectronicsExtended π-conjugated system, potential for high charge carrier mobility and luminescence.Synthesis of derivatives with tailored electronic properties for use in OLEDs, OPVs, and OFETs.
AgrochemicalsThe imidazole core is a known pharmacophore in fungicides and herbicides. digitellinc.comScreening for herbicidal, fungicidal, and insecticidal activity against common agricultural pests.
CatalysisElectron-rich nitrogen atoms can coordinate to metals or act as basic sites in organocatalysis.Development of metal complexes or organocatalysts for asymmetric synthesis and other transformations.
Corrosion InhibitionHeterocyclic compounds with nitrogen and π-electrons can adsorb onto metal surfaces.Evaluating the efficacy of derivatives in preventing the corrosion of steel and other metals in various environments.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1,2-dimethyl-1H-naphtho[2,3-d]imidazole?

  • Methodology : The compound can be synthesized via condensation of 2,3-diaminonaphthalene with appropriate aldehydes or ketones in the presence of sodium metabisulfite (Na₂S₂O₅) in DMF. Post-reaction, the product is precipitated with cold water, filtered, and crystallized from ethanol . For alkyl substitutions (e.g., methyl groups), reductive alkylation or direct alkylation of the imidazole nitrogen may be employed, as seen in analogous naphthoimidazole systems .

Q. How is the structural characterization of this compound performed?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy to identify functional groups (e.g., C-N stretches in imidazole rings).
  • NMR (¹H/¹³C) to confirm substitution patterns and methyl group positions.
  • EIMS (Electron Ionization Mass Spectrometry) for molecular weight validation and fragmentation analysis .
    • X-ray crystallography (via SHELXL or SHELXTL software) resolves 3D molecular geometry and confirms regiochemistry of substitutions .

Q. What are the foundational biological activities reported for this compound?

  • Methodology : Cytotoxicity assays (e.g., NCI-60 cell line screening) are standard. For example, derivatives like 1-ethyl-2-methylnaphtho[2,3-d]imidazole-4,9-dione showed moderate activity against solid tumors, with IC₅₀ values in the micromolar range. Activity is influenced by electron-withdrawing/donating substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in naphthoimidazole synthesis?

  • Methodology :

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethanol or water.
  • Catalyst selection : Sodium metabisulfite acts as a mild acid catalyst, but alternatives like acetic acid or ionic liquids may reduce side reactions .
  • Temperature control : Reactions performed at 80–100°C under reflux minimize byproducts (e.g., dimerization) .

Q. How to resolve contradictions in cytotoxicity data between substituted derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 1,2-dimethyl vs. 1-ethyl-2-methyl groups) on bioactivity.
  • Data normalization : Account for assay variability (e.g., cell line heterogeneity, incubation times) by repeating experiments with standardized protocols.
  • Mechanistic studies : Use fluorescence-based assays to evaluate mitochondrial targeting or DNA intercalation, as seen in related quinone-based imidazoles .

Q. What computational methods predict interactions of this compound with biological targets?

  • Methodology :

  • Molecular docking : Tools like AutoDock Vina model binding to targets (e.g., topoisomerase II) using crystal structures from the PDB database.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with cytotoxicity .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How to address challenges in crystallizing 1,2-dimethyl-naphthoimidazole derivatives?

  • Methodology :

  • Solvent diffusion : Use slow evaporation of dichloromethane/hexane mixtures to grow single crystals.
  • Cryocooling : For X-ray diffraction, mount crystals under nitrogen at 100 K to reduce thermal motion .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands can resolve twinning issues common in planar aromatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.